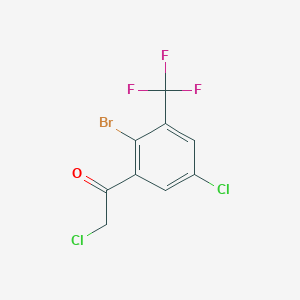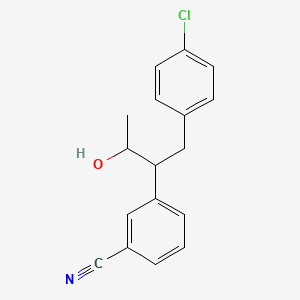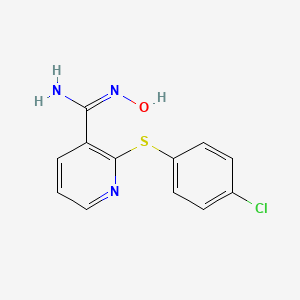
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C12H10ClN3OS and a molecular weight of 279.75 g/mol It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxypyridine carboximidamide moiety
Preparation Methods
The synthesis of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide typically involves the reaction of 4-chlorothiophenol with 2-chloronicotinonitrile in the presence of a base, followed by the addition of hydroxylamine . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. The sulfanyl and hydroxypyridine groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-2-carboximidamide: This compound has a similar structure but with a different position of the carboximidamide group, leading to variations in its chemical properties and biological activities.
2-(4-bromophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with molecular targets.
2-(4-chlorophenyl)sulfanyl-N’-hydroxyquinoline-3-carboximidamide: The replacement of the pyridine ring with a quinoline ring can result in different electronic and steric effects, influencing the compound’s overall behavior.
Properties
Molecular Formula |
C12H10ClN3OS |
|---|---|
Molecular Weight |
279.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-8-3-5-9(6-4-8)18-12-10(11(14)16-17)2-1-7-15-12/h1-7,17H,(H2,14,16) |
InChI Key |
IQHQZPHPAOPOJO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
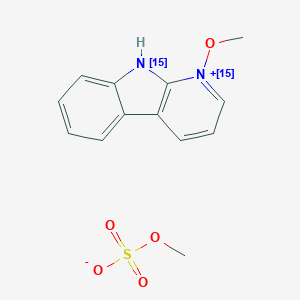
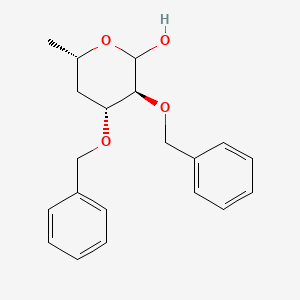
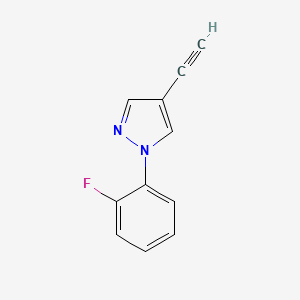
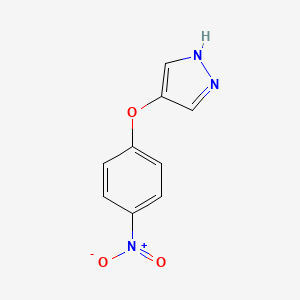

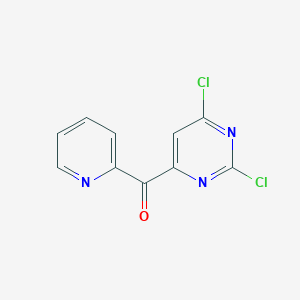
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)

![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
